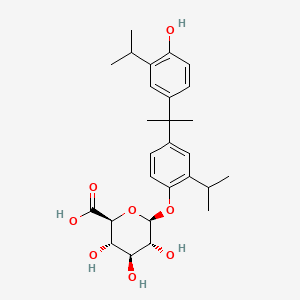

Bisphenol G Mono-beta-D-glucuronide

Description

Enzymatic Catalysis by UDP-Glucuronosyltransferase (UGT) Isoforms

Bisphenol G Mono-beta-D-glucuronide is synthesized via glucuronidation, a process mediated by UDP-glucuronosyltransferase enzymes. While direct studies on this specific metabolite are limited, insights can be drawn from structurally related bisphenols. For example, bisphenol AF (BPAF) is glucuronidated primarily by UGT2B7 in humans, with additional contributions from UGT1A3, UGT1A9, and UGT2B15. Similarly, bisphenol A (BPA) metabolism in human liver microsomes is dominated by UGT2B15 and UGT1A9, which collectively account for over 80% of glucuronidation activity at low substrate concentrations.

A comparative analysis of UGT isoform specificity reveals that enzyme efficiency varies significantly. In human liver microsomes, UGT2B7 demonstrates the highest catalytic efficiency (Vmax = 11.6 nmol/min/mg) for BPAF glucuronidation, followed by UGT1A3 and UGT2B15. This hierarchy suggests that UGT2B7 may also play a predominant role in Bisphenol G glucuronidation, though isoform contributions require empirical validation. Notably, UGT1A1, while critical for BPA metabolism in breast tissue, shows negligible activity toward bulkier bisphenol analogs like BPAF, implying steric hindrance may influence substrate selectivity.

Table 1: Glucuronidation Efficiency of Human UGT Isoforms for Bisphenol Analogs

| UGT Isoform | Relative Activity (BPAF) | Relative Activity (BPA) |

|---|---|---|

| UGT2B7 | 100% | 45% |

| UGT1A3 | 72% | 22% |

| UGT2B15 | 58% | 85% |

| UGT1A9 | 35% | 60% |

Data extrapolated from BPAF and BPA studies.

Polymorphisms in UGT genes further modulate metabolic capacity. For instance, the UGT1A922 allele correlates with a two-fold increase in BPA glucuronidation rates compared to wild-type alleles. Such genetic variability may explain interindividual differences in Bisphenol G detoxification, though allele-specific studies remain pending.

Comparative Analysis of Phase II Metabolism Across Bisphenol Analogues

Phase II conjugation pathways diverge markedly among bisphenol analogs. Bisphenol G and bisphenol PH (BPPH) predominantly undergo glucuronidation, whereas bisphenol AF (BPAF) exhibits concurrent sulfation and hydroxylation. In HepG2 cells, Bisphenol G exposure reduces mitochondrial ATP production by 72%, contrasting with BPAF’s 29% reduction, suggesting divergent metabolic burdens. This disparity arises from structural differences: BPAF’s trifluoromethyl groups impede UGT access, slowing glucuronidation relative to Bisphenol G’s hydroxyl groups.

Table 2: Phase II Metabolism Profiles of Selected Bisphenols

| Bisphenol | Major Conjugation Pathway | Secondary Pathways | Mitochondrial ATP Reduction |

|---|---|---|---|

| BPAF | Glucuronidation (85%) | Sulfation (10%) | 29% |

| BPG | Glucuronidation (95%) | None detected | 72% |

| BPPH | Glucuronidation (88%) | Sulfation (7%) | 68% |

Notably, Bisphenol G’s glucuronide conjugate shows negligible estrogenic activity, mirroring observations with BPAF-G. This inactivation contrasts with BPPH, which retains partial receptor-binding capacity post-metabolism. Such findings underscore glucuronidation’s role in detoxification, though the metabolic cost of ATP depletion may offset this benefit in hepatocytes.

Species-Specific Differences in Hepatic Glucuronidation Efficiency

Hepatic glucuronidation rates for bisphenols vary substantially across species. In Sprague-Dawley rats, 90% of administered BPAF is converted to BPAF-G within 30 minutes, versus 45% in human liver microsomes under comparable conditions. This discrepancy stems from differential UGT2B isoform expression: rats express UGT2B1, which has higher basal activity than human UGT2B7.

Table 3: Species Comparison of Bisphenol Glucuronidation Kinetics

| Species | Substrate | Vmax (nmol/min/mg) | Hepatic Clearance (mL/min/kg) |

|---|---|---|---|

| Rat (SD) | BPAF | 18.9 | 12.4 |

| Human (HLM) | BPAF | 11.6 | 6.8 |

| Human (HLM) | BPA | 8.2 | 4.1 |

Interspecies differences extend to tissue-specific metabolism. Human breast microsomes glucuronidate BPA at rates 500-fold lower than hepatic microsomes due to minimal UGT2B15 expression. Whether similar tissue disparities affect Bisphenol G metabolism remains unstudied, but structural similarity to BPA suggests analogous compartmentalization.

Properties

Molecular Formula |

C27H36O8 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H36O8/c1-13(2)17-11-15(7-9-19(17)28)27(5,6)16-8-10-20(18(12-16)14(3)4)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h7-14,21-24,26,28-31H,1-6H3,(H,32,33)/t21-,22-,23+,24-,26+/m0/s1 |

InChI Key |

DNMWEUITTJWXSV-TYUWDEHNSA-N |

Isomeric SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C)O |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glucuronidation Using Liver Microsomes

One of the most widely used methods for preparing bisphenol glucuronides, including this compound, involves enzymatic glucuronidation catalyzed by liver microsomes. This approach mimics the in vivo biotransformation process where uridine diphosphate glucuronosyltransferase enzymes catalyze the conjugation of glucuronic acid to bisphenol compounds.

- Starting Material: Bisphenol G or related bisphenol compounds.

- Enzyme Source: Rat liver microsomes (RLM) or human liver microsomes (HLM) are commonly used as enzyme sources.

- Reaction Conditions: The incubation typically occurs in an appropriate buffer system at physiological temperature (e.g., 37 °C) for several hours (e.g., 6 hours).

- Cofactors: Uridine diphosphate glucuronic acid (UDPGA) is required as the glucuronic acid donor.

- Purification: Solid phase extraction (SPE) is employed to purify the glucuronide product from the reaction mixture.

Example Experimental Setup and Results:

A study demonstrated the preparation of Bisphenol A glucuronide (BPA-G) using BPA as the starting material and rat liver microsomes as the enzyme source. An orthogonal experimental design was used to optimize reaction parameters such as enzyme concentration, incubation time, and substrate concentration.

| No. | Enzyme Concentration (A) | Incubation Time (B) | Substrate Concentration (C) | Conversion (%) |

|---|---|---|---|---|

| 1 | 1 | 1 | 1 | 92.7 |

| 2 | 1 | 2 | 2 | 94.4 |

| 3 | 1 | 3 | 3 | 91.8 |

| 4 | 2 | 1 | 2 | 98.9 |

| 5 | 2 | 2 | 3 | 96.2 |

| 6 | 2 | 3 | 1 | 85.1 |

| 7 | 3 | 1 | 3 | 84.5 |

| 8 | 3 | 2 | 1 | 72.2 |

| 9 | 3 | 3 | 2 | 89.3 |

Table 1: Orthogonal assay results for reaction optimization of BPA glucuronidation using rat liver microsomes.

The highest conversion rate (98.9%) was achieved with moderate enzyme concentration and incubation time, indicating optimal conditions for enzymatic synthesis.

Chemical Synthesis via Glucosidation

Another method reported involves chemical synthesis of bisphenol glucuronides through glucosidation reactions. This approach uses chemical catalysts to attach glucose or glucuronic acid derivatives to bisphenol compounds.

- Reagents: Glucose penta-acetate as the glucosyl donor, phosphorus oxychloride as the catalyst.

- Substrate: Unprotected bisphenol compounds.

- Process: The reaction proceeds under controlled conditions to form mono- and di-beta-D-glucopyranosides.

- Characterization: The products are characterized by nuclear magnetic resonance spectroscopy and tested for biological activity.

This method was used to synthesize bisphenol A mono- and di-beta-D-glucopyranosides to confirm their presence as plant metabolites and to assess estrogenic activity.

Enzymatic Hydrolysis and Analytical Preparation

For analytical purposes, this compound can be prepared or quantified by enzymatic hydrolysis and subsequent chromatographic analysis.

- Enzymatic Hydrolysis: β-glucuronidase enzyme is used to convert glucuronide conjugates back to the parent bisphenol compound.

- Chromatography: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is employed for sensitive detection and quantification.

- Calibration and Validation: Calibration standards are prepared using synthetic urine or surrogate matrices to avoid contamination from endogenous bisphenols.

This approach is primarily used for biomonitoring rather than bulk synthesis but provides important methodological insights into the preparation and handling of bisphenol glucuronides.

Purification and Characterization

Solid Phase Extraction (SPE)

SPE is the preferred method for purifying this compound after enzymatic synthesis. Recovery rates and yields are typically high, as illustrated below:

| Sample No. | SPE Recovery Rate (%) | BPA-G Yield (%) |

|---|---|---|

| 1 | 95.4 | 94.4 |

| 2 | 98.5 | 97.4 |

| 3 | 97.2 | 96.1 |

Table 2: Recovery and yield rates of BPA-G using SPE purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation of the glucuronide product. Chemical shifts in both proton (^1H) and carbon (^13C) NMR spectra differ between the parent bisphenol and its glucuronide conjugate, confirming successful conjugation.

| Position | BPA δH (ppm, number of protons) | BPA δC (ppm) | BPA-G δH (ppm, number of protons) | BPA-G δC (ppm) |

|---|---|---|---|---|

| 1 | — | 40.8 | — | 40.6 |

| 2, 2' | 1.53 (6H) | 30.7 | 1.52–1.3 (6H) | 30.2 |

| A1, B1 | — | 140.9 | — | 140.5, 141.3 |

| A2, A6 | 6.65–6.98 (8H) | 127.1 | 6.68–7 (8H) | 126.9 |

| G1 | 5.02 (1H, d, J=7.8 Hz) | — | 5.02 (1H, d, J=7.8 Hz) | 101.9 |

| G6 | — | — | — | 171.7 |

Table 3: Selected ^1H and ^13C NMR data for BPA and BPA-G.

These data confirm the glucuronidation at specific hydroxyl groups of the bisphenol molecule.

Research Outcomes and Methodological Insights

- Enzymatic glucuronidation using liver microsomes provides a biologically relevant and efficient method to prepare this compound with high conversion rates (up to ~99%).

- Chemical synthesis methods offer alternative routes for producing glucuronide conjugates, useful for studying metabolic pathways and biological activity.

- Analytical methods involving enzymatic hydrolysis and UHPLC-MS/MS enable precise quantification and monitoring of Bisphenol G glucuronides in biological samples.

- Purification via SPE yields high recovery and purity, facilitating downstream applications such as structural characterization and bioactivity assays.

- NMR spectroscopy remains the gold standard for confirming the structure of glucuronide conjugates.

Chemical Reactions Analysis

Types of Reactions: Bisphenol G Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate Bisphenol G. This can occur under acidic or enzymatic conditions. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: The hydrolysis of this compound can be facilitated by acids or specific enzymes such as beta-glucuronidase. The reaction conditions typically involve an aqueous solution, with the pH adjusted to acidic levels if using acid hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of this compound is Bisphenol G. This reaction essentially reverses the glucuronidation process, regenerating the parent compound .

Scientific Research Applications

Toxicology Studies

Bisphenol G Mono-beta-D-glucuronide is extensively used in toxicological assessments to evaluate the safety and potential health risks associated with Bisphenol G exposure. It helps researchers understand how Bisphenol G is metabolized in the body and its subsequent effects on human health.

- Case Study : A study investigated the urinary concentrations of various bisphenols, including their glucuronide conjugates, to assess human exposure levels. The research highlighted the importance of measuring both free and conjugated forms to obtain a comprehensive understanding of exposure risks .

Pharmacokinetics and Metabolism

The compound plays a vital role in pharmacokinetic studies, which examine how substances are absorbed, distributed, metabolized, and excreted in biological systems. By studying this compound, researchers can gain insights into the metabolic pathways of Bisphenol G and its elimination from the body.

- Research Findings : Investigations have shown that glucuronidation is a rapid process for Bisphenol G, leading to nearly complete metabolism upon exposure. Understanding these pathways is essential for developing safety guidelines and regulatory measures .

Environmental Impact Assessments

In environmental science, this compound is utilized to assess the ecological effects of Bisphenol compounds. It aids in understanding how these substances interact with ecosystems and their potential to bioaccumulate in wildlife.

Mechanism of Action

The mechanism of action of Bisphenol G Mono-beta-D-glucuronide involves its role in the detoxification pathway. The glucuronidation process, facilitated by UDP-glucuronosyltransferases, converts Bisphenol G into a more water-soluble form, making it easier for the body to excrete. This process helps to reduce the bioavailability and potential toxicity of Bisphenol G .

Comparison with Similar Compounds

Structural and Functional Analogues

Bisphenol A Glucuronide (BPA-G)

- Parent Compound: Bisphenol A (BPA), a well-characterized endocrine disruptor.

- Metabolism : BPA-G is the primary metabolite of BPA, formed via UGT2B15/UGT1A9 isoforms.

- Toxicity : BPA-G is rapidly excreted, reducing systemic exposure to bioactive BPA.

Morphine-6-beta-D-glucuronide (M6G)

- Parent Compound : Morphine, an opioid analgesic.

- Metabolism : Formed via hepatic UGT2B5.

- Activity : M6G is 90–650× more potent than morphine in central nervous system analgesia due to enhanced mu-opioid receptor binding and blood-brain barrier penetration .

- Receptor Specificity : Activates mu-opioid receptors (MOR-1) but shows distinct cross-tolerance profiles, suggesting unique receptor interactions .

Ceramide-beta-D-glucuronide

- Parent Compound : Ceramide, a sphingolipid involved in apoptosis.

- Metabolism : Hydrolyzed by colonic beta-glucuronidase to release active ceramide.

- Activity: Acts as a prodrug, suppressing colon carcinogenesis by reducing aberrant crypt foci (ACF) and cell proliferation in murine models .

Myricetin-3-O-beta-D-glucuronide (MGL)

- Parent Compound: Myricetin, a flavonoid with anti-inflammatory properties.

- Activity : Retains anti-inflammatory effects via dual COX-1/COX-2 and 5-LOX inhibition (IC50: 0.5–10 µM), demonstrating potent in vivo efficacy at low doses (ED50: 15 µg/kg in carrageenan edema) .

Comparative Analysis of Key Properties

Metabolic and Pharmacokinetic Differences

- Excretion Pathways: BPA-G and Bisphenol G-G are primarily renal due to high hydrophilicity. M6G undergoes biliary excretion but is reabsorbed enterally, contributing to prolonged analgesia .

- Enzyme Specificity :

- Bioactivation :

Toxicological and Therapeutic Implications

- Endocrine Disruption: BPA-G’s lack of estrogenic activity contrasts with BPA, highlighting glucuronidation as a detoxification pathway . Bisphenol G-G is expected to follow this trend.

- Analgesic Potency :

- Cancer Prevention: Ceramide-glucuronide’s site-specific activation offers a novel strategy for colon cancer prevention with minimal systemic toxicity .

Q & A

Q. What are the optimal synthetic routes for producing Bisphenol G Mono-beta-D-glucuronide with high purity?

The synthesis typically involves phase-transfer catalysis under alkaline conditions. A method adapted from indoxyl-beta-D-glucuronide synthesis ( ) uses methylene chloride as a solvent, alkali metal hydroxide (e.g., NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Reaction monitoring via HPLC (C18 columns with UV detection at 254 nm) ensures intermediate purity, while final purification employs reverse-phase chromatography . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 molar ratio of aglycone to glucuronic acid donor) and temperature (25–30°C).

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard. A validated protocol for glucuronide quantification in plasma () uses protein precipitation with acetonitrile, followed by separation on a C18 column (2.1 × 50 mm, 1.7 μm) and detection via negative-ion electrospray ionization. Calibration curves (1–500 ng/mL) show linearity (R² > 0.995), with limits of detection (LOD) ≤ 0.5 ng/mL. Isotope dilution (e.g., deuterated analogs) improves accuracy, as demonstrated for mycophenolic acid glucuronide () .

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies for similar glucuronides (e.g., BPA-glucuronide) show hydrolysis rates increase under acidic (pH < 5) or alkaline (pH > 8) conditions. At pH 7.4 (physiological conditions), degradation half-life exceeds 24 hours when stored at −80°C. Buffering agents (e.g., phosphate buffer, 10 mM) mitigate hydrolysis during in vitro assays .

Advanced Research Questions

Q. What experimental designs address discrepancies in reported estrogenic activity of Bisphenol G glucuronide metabolites?

Contradictory findings (e.g., BPA-glucuronide’s lack of ER binding in MCF-7 cells vs. residual activity in other models) require comparative assays. A dual-reporter system (ERα/ERβ luciferase) with parallel measurement of unconjugated vs. conjugated forms is recommended. Include controls for enzymatic deconjugation (e.g., β-glucuronidase pretreatment, as in ) to assess reactivation potential .

Q. How can isotopic tracing elucidate the enterohepatic recirculation of this compound in vivo?

Administer ¹³C-labeled Bisphenol G orally to rodent models, followed by serial plasma and bile sampling. LC-HRMS quantifies ¹³C-glucuronide levels, while portal vein cannulation tracks hepatic excretion. This approach, validated for BPA ( ), reveals reabsorption kinetics and gut microbiota-mediated hydrolysis .

Q. What methodologies identify UDP-glucuronosyltransferase (UGT) isoforms responsible for Bisphenol G glucuronidation?

Recombinant UGT isoforms (e.g., UGT1A1, UGT2B7, UGT2B15) are incubated with Bisphenol G and UDP-glucuronic acid. Reaction kinetics (Km, Vmax) are measured via LC-MS/MS. For human relevance, use hepatic microsomes with chemical inhibitors (e.g., 10 mM borneol for UGT2B7). Cross-validate with siRNA knockdown in hepatoma cell lines .

Q. How do molecular dynamics simulations improve understanding of Bisphenol G glucuronide-protein interactions?

Docking studies (e.g., AutoDock Vina) model glucuronide binding to serum albumin or membrane transporters (e.g., OATP1B1). Simulations at physiological pH (7.4) and 310 K, with solvation models (TIP3P), predict binding affinities. Experimental validation via surface plasmon resonance (SPR) confirms computational findings .

Methodological Considerations

- Contradiction Resolution : Address variability in glucuronide bioactivity by standardizing hydrolysis controls and matrix effects (e.g., plasma vs. urine).

- Data Reproducibility : Use certified reference materials (e.g., NIST SRM 3672 for glucuronides) and inter-laboratory validation.

- Advanced Tools : Fluorescent probes (e.g., 1-pyrenyl glucuronide in ) enable real-time tracking of glucuronidation in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.